molecular formula C12H17NO2 B7972773 3-Methyl-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline

3-Methyl-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline

Cat. No.: B7972773
M. Wt: 207.27 g/mol
InChI Key: PJUNHWGUAFYQIZ-UHFFFAOYSA-N
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Description

3-Methyl-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline is an organic compound that features a tetrahydropyran ring attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline typically involves the formation of the tetrahydropyran ring followed by its attachment to the aniline moiety. One common method involves the hydroalkoxylation of γ- and δ-hydroxy olefins using platinum catalysts . Another approach is the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale hydroalkoxylation reactions using efficient catalysts such as lanthanide triflates or silver (I) triflate . These methods are designed to maximize yield and stereoselectivity while minimizing reaction times and costs.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid, sulfuric acid, and halogens under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aniline ring.

Scientific Research Applications

3-Methyl-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methyl-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline involves its interaction with molecular targets such as enzymes and receptors. The tetrahydropyran ring and aniline moiety can interact with active sites on enzymes, influencing their activity and function. This interaction can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline
  • 3-Methyl-2-((tetrahydro-2H-pyran-2-yl)oxy)aniline
  • 4-Methyl-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline

Uniqueness

3-Methyl-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the tetrahydropyran ring also imparts distinct physicochemical properties that can be advantageous in various applications.

Properties

IUPAC Name

3-methyl-2-(oxan-4-yloxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9-3-2-4-11(13)12(9)15-10-5-7-14-8-6-10/h2-4,10H,5-8,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUNHWGUAFYQIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N)OC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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